Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
CAS No.:
Cat. No.: VC13684007
Molecular Formula: C10H12ClFN2O2
Molecular Weight: 246.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClFN2O2 |
|---|---|
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) |
| Standard InChI Key | QXENIQDCJYUEJV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F |
Introduction
Chemical Identity and Structural Features
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate belongs to the class of carbamate-protected pyridines. Key identifiers include:
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IUPAC Name: tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
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Molecular Formula: C₁₀H₁₂ClFN₂O₂
The compound’s structure comprises a pyridine ring substituted with chlorine (position 2), fluorine (position 3), and a tert-butyl carbamate group (position 4). This arrangement confers both steric bulk and electronic diversity, making it amenable to regioselective modifications.
Physical and Chemical Properties
Experimental and predicted physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 267.8 ± 40.0 °C (Predicted) | |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.88 ± 0.70 (Predicted) | |
| Melting Point | Not Reported | — |
| Solubility | Soluble in DMSO, methanol, toluene |
The compound’s stability under ambient conditions and moderate boiling point suggest suitability for laboratory-scale reactions. Its solubility profile aligns with common organic solvents, facilitating its use in synthesis .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogenated pyridine core is pivotal in constructing kinase inhibitors and antiviral agents. For example, it serves as a precursor in synthesizing JAK2 inhibitors, where the chlorine and fluorine atoms modulate binding affinity .
Cross-Coupling Reactions
The iodine-free structure differentiates it from related compounds (e.g., tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate ), but its chlorine and fluorine groups still enable Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for introducing aryl or heteroaryl motifs in drug candidates .
Photocatalysis
Recent advances highlight its role in photocatalyzed C–H amidation reactions. When functionalized with perfluoropyridyloxy groups, it facilitates the synthesis of aminoindoles under mild conditions .
Comparison with Structural Analogs
To contextualize its utility, the compound is compared to related tert-butyl carbamates:
The fluorine atom in tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate offers a balance between electronic effects and synthetic versatility, distinguishing it from iodine- or methyl-substituted analogs .
| Supplier | Purity | Price (1g) |
|---|---|---|
| Aladdin Scientific | 97% | $350.90 |
| ChemScene LLC | Not Specified | Inquire |
| ChengDu TongChuangYuan Pharmaceutical | >95% | Contact |
Lead times for bulk orders typically range from 8–12 weeks due to custom synthesis requirements .
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